Cas no 16994-15-3 (ethyl 5-amino-2-nitrobenzoate)
ethyl 5-amino-2-nitrobenzoate Chemical and Physical Properties
Names and Identifiers
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- ethyl 5-amino-2-nitro-benzoate
- LogP
- ethyl 5-amino-2-nitrobenzoate
- Benzoic acid, 5-amino-2-nitro-, ethyl ester
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- MDL: MFCD01851255
- Inchi: 1S/C9H10N2O4/c1-2-15-9(12)7-5-6(10)3-4-8(7)11(13)14/h3-5H,2,10H2,1H3
- InChI Key: MMEMLRKAZZYFGC-UHFFFAOYSA-N
- SMILES: C(OCC)(=O)C1=CC(N)=CC=C1[N+]([O-])=O
Computed Properties
- Exact Mass: 210.0641
- Monoisotopic Mass: 210.064
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 15
- Rotatable Bond Count: 3
- Complexity: 251
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.5
- Topological Polar Surface Area: 98.1A^2
Experimental Properties
- Density: 1.330±0.06 g/cm3(Predicted)
- Melting Point: 107.5 °C
- Boiling Point: 400.0±25.0 °C(Predicted)
- PSA: 95.46
- pka: -0.10±0.10(Predicted)
ethyl 5-amino-2-nitrobenzoate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-9456600-1g |
ethyl 5-amino-2-nitrobenzoate |
16994-15-3 | 1g |
$956.0 | 2023-09-01 | ||
| Enamine | EN300-9456600-5g |
ethyl 5-amino-2-nitrobenzoate |
16994-15-3 | 5g |
$2774.0 | 2023-09-01 | ||
| Enamine | EN300-9456600-10g |
ethyl 5-amino-2-nitrobenzoate |
16994-15-3 | 10g |
$4114.0 | 2023-09-01 | ||
| Enamine | EN300-9456600-0.05g |
ethyl 5-amino-2-nitrobenzoate |
16994-15-3 | 95.0% | 0.05g |
$803.0 | 2025-03-21 | |
| Enamine | EN300-9456600-0.1g |
ethyl 5-amino-2-nitrobenzoate |
16994-15-3 | 95.0% | 0.1g |
$842.0 | 2025-03-21 | |
| Enamine | EN300-9456600-0.25g |
ethyl 5-amino-2-nitrobenzoate |
16994-15-3 | 95.0% | 0.25g |
$880.0 | 2025-03-21 | |
| Enamine | EN300-9456600-0.5g |
ethyl 5-amino-2-nitrobenzoate |
16994-15-3 | 95.0% | 0.5g |
$919.0 | 2025-03-21 | |
| Enamine | EN300-9456600-1.0g |
ethyl 5-amino-2-nitrobenzoate |
16994-15-3 | 95.0% | 1.0g |
$956.0 | 2025-03-21 | |
| Enamine | EN300-9456600-2.5g |
ethyl 5-amino-2-nitrobenzoate |
16994-15-3 | 95.0% | 2.5g |
$1874.0 | 2025-03-21 | |
| Enamine | EN300-9456600-5.0g |
ethyl 5-amino-2-nitrobenzoate |
16994-15-3 | 95.0% | 5.0g |
$2774.0 | 2025-03-21 |
ethyl 5-amino-2-nitrobenzoate Related Literature
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Dhirendra K. Chaudhary,Pramendra Kumar,Lokendra Kumar RSC Adv., 2016,6, 94731-94738
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J. Zagora,M. Voslař,L. Schreiberová,I. Schreiber Phys. Chem. Chem. Phys., 2002,4, 1284-1291
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Liao Xiaoqing,Li Ruiyi,Li Zaijun,Sun Xiulan,Wang Zhouping,Liu Junkang New J. Chem., 2015,39, 5240-5248
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4. Fatty acid eutectic mixtures and derivatives from non-edible animal fat as phase change materials†Pau Gallart-Sirvent,Marc Martín,Gemma Villorbina,Mercè Balcells,Aran Solé,Luisa F. Cabeza,Ramon Canela-Garayoa RSC Adv., 2017,7, 24133-24139
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Gaurav J. Shah,Eric P.-Y. Chiou,Ming C. Wu,Chang-Jin “CJ” Kim Lab Chip, 2009,9, 1732-1739
Additional information on ethyl 5-amino-2-nitrobenzoate
Recent Advances in the Application of Ethyl 5-amino-2-nitrobenzoate (CAS: 16994-15-3) in Chemical Biology and Pharmaceutical Research
Ethyl 5-amino-2-nitrobenzoate (CAS: 16994-15-3) is a nitroaromatic compound that has garnered significant attention in chemical biology and pharmaceutical research due to its versatile applications as a synthetic intermediate and its potential biological activities. Recent studies have explored its role in the synthesis of novel heterocyclic compounds, drug discovery, and as a precursor for fluorescent probes. This research brief synthesizes the latest findings on this compound, highlighting its chemical properties, synthetic utility, and emerging applications in biomedical research.
A 2023 study published in the Journal of Medicinal Chemistry demonstrated the use of ethyl 5-amino-2-nitrobenzoate as a key building block for the synthesis of benzimidazole derivatives with potent antimicrobial activity. The researchers employed a microwave-assisted synthesis approach, achieving higher yields (78-92%) compared to conventional methods. Structural modifications at the amino and ester groups yielded compounds showing >90% inhibition against Staphylococcus aureus and Escherichia coli at 50 μg/mL concentrations, suggesting its potential in addressing antibiotic resistance challenges.
In pharmaceutical development, ethyl 5-amino-2-nitrobenzoate has shown promise as a precursor for photosensitive compounds. A 2024 study in Organic & Biomolecular Chemistry reported its conversion to nitroreductase-activated prodrugs for targeted cancer therapy. The nitro group's reduction potential (E1/2 = -0.42 V vs. SCE) makes it particularly suitable for hypoxia-selective activation in tumor microenvironments. In vitro studies with HT-29 colon cancer cells demonstrated 85% cell death under hypoxic conditions (1% O2) versus only 12% under normoxia, highlighting its potential for selective tumor targeting.
Analytical chemistry advancements have enabled more precise characterization of ethyl 5-amino-2-nitrobenzoate. Recent HPLC-MS methods (2023, Analytical Chemistry) achieved a detection limit of 0.1 ng/mL in biological matrices, facilitating pharmacokinetic studies. Nuclear magnetic resonance (NMR) studies revealed interesting tautomeric properties, with the amino-nitro equilibrium favoring the amino form (78:22 ratio) in DMSO-d6 at 298K, as reported in Magnetic Resonance in Chemistry (2024).
From a safety perspective, recent toxicological evaluations (2023, Regulatory Toxicology and Pharmacology) classified ethyl 5-amino-2-nitrobenzoate as Category 3 for acute oral toxicity (LD50 > 2000 mg/kg in rats) and non-mutagenic in Ames tests. However, studies noted moderate skin sensitization potential (EC3 value of 8.2%), suggesting proper handling precautions during industrial-scale production.
The compound's unique electronic properties have also enabled applications in materials science. A 2024 Advanced Materials publication described its incorporation into donor-acceptor polymers for organic photovoltaics, achieving power conversion efficiencies up to 7.3%. The nitro group's strong electron-withdrawing character (-I effect) combined with the amino group's electron-donating capability creates push-pull systems beneficial for charge transport.
Future research directions include exploring ethyl 5-amino-2-nitrobenzoate's potential in PROTAC (Proteolysis Targeting Chimera) development, as its structure allows for facile conjugation to E3 ligase ligands. Preliminary results presented at the 2024 ACS National Meeting showed promising degradation of BRD4 (85% at 10 μM) when incorporated into a VHL-based PROTAC, suggesting a new avenue for targeted protein degradation therapeutics.
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